molecular formula C11H10ClNO2 B023368 4-(4-Chlorophenyl)piperidine-2,6-dione CAS No. 84803-46-3

4-(4-Chlorophenyl)piperidine-2,6-dione

Cat. No. B023368
CAS RN: 84803-46-3
M. Wt: 223.65 g/mol
InChI Key: KOZWYRYCGOBBKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine-2,6-dione derivatives involves both traditional methods, such as transformations of carbonyl compounds, and novel approaches, like anionic enolate rearrangements. These methodologies enable the preparation of a diverse array of compounds in both racemic and enantiopure forms. Piperidine-2,6-diones serve as a modern platform for constructing functionalized piperidine systems with significant synthetic and medicinal potential, evidenced by their role in creating pharmaceutically relevant compounds and synthesizing natural products (R. M. Tikhov & N. Kuznetsov, 2020).

Molecular Structure Analysis

Molecular structure studies of related piperidine-2,6-diones reveal various hydrogen-bonding networks and conformational aspects. For instance, crystal engineering studies have shown that polymorphic forms of these compounds exhibit different hydrogen-bonding patterns, providing insights into their solid-state behavior and solution aggregation. Such structural analyses are crucial for understanding the reactivity and properties of these molecules (Robin A Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperidine-2,6-diones undergo various chemical transformations, including asymmetric hydrogenation and aromatase inhibition, highlighting their chemical versatility. These reactions are pivotal for the development of compounds with potential pharmaceutical applications. For instance, the asymmetric hydrogenation of certain derivatives can lead to products with high enantiomeric excess, demonstrating the synthetic utility of these scaffolds (A. A. Bisset et al., 2012).

Safety And Hazards

The safety and hazards of “4-(4-Chlorophenyl)piperidine-2,6-dione” are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

“4-(4-Chlorophenyl)piperidine-2,6-dione” has potential applications in the treatment of diseases like sickle cell disease and β-thalassemia . It could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer .

properties

IUPAC Name

4-(4-chlorophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWYRYCGOBBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057843
Record name 4-(4-Chlorophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)piperidine-2,6-dione

CAS RN

84803-46-3
Record name 4-(4-Chlorophenyl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84803-46-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,6-piperidinedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(4-CHLOROPHENYL)-2,6-PIPERIDINEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, X Xu, X Liu, BF Liu, G Zhang - Archiv der Pharmazie, 2012 - Wiley Online Library
In this paper, we report the discovery and the synthesis of novel, potential antipsychotic piperidine‐2,6‐dione derivatives combining potent dopamine D 2 , D 3 and serotonin 5‐HT 1A , 5…
Number of citations: 10 onlinelibrary.wiley.com
G Romeo, L Materia, MN Modica, V Pittalà… - European journal of …, 2011 - Elsevier
A number of new 4-phenylpiperidine-2,6-diones bearing at the 1-position an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety were designed and synthesized as ligands for the α 1 -…
Number of citations: 20 www.sciencedirect.com

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